molecular formula C19H22N4O2S B2779108 N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide CAS No. 2034375-70-5

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B2779108
CAS No.: 2034375-70-5
M. Wt: 370.47
InChI Key: WMWCRDHMOAMAOG-UHFFFAOYSA-N
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Description

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H22N4O2S and its molecular weight is 370.47. The purity is usually 95%.
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Scientific Research Applications

Metal Coordination and Structural Analysis

Compounds similar to "N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide" have been studied for their potential as ligands in metal coordination. The molecular and supramolecular structures of these compounds demonstrate varied interactions, including hydrogen bonding and π-π stacking, which are crucial for understanding their coordination chemistry and potential applications in the development of new materials and catalysis processes (Jacobs, Chan, & O'Connor, 2013).

Synthesis and Biological Activity

Research has also focused on the synthesis of pyridyl and pyrazolyl derivatives, exploring their structure and potential biological activity. For instance, diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes have been synthesized, and their structures determined. These compounds have shown cytotoxic activity in vitro, suggesting potential applications in medicinal chemistry (Li, Song, Dai, & Tang, 2010).

Catalysis and Transfer Hydrogenation

The use of related compounds in catalysis, particularly in transfer hydrogenation reactions, has been documented. These studies contribute to the broader understanding of catalytic mechanisms and the development of more efficient catalysts for chemical transformations (Ruff, Kirby, Chan, & O'Connor, 2016).

Organometallic Chemistry

The preparation and characterization of organometallic compounds, including those with platinum and palladium, highlight the potential of these ligands in the field of organometallic chemistry. Such research advances our knowledge of metal-ligand interactions, which is crucial for the design of new materials and catalysts (Clark, Ferguson, Jain, & Parvez, 1984).

Supramolecular Chemistry and Self-Assembly

The self-assembly properties of ligands similar to the queried chemical have been explored, revealing their potential in creating novel supramolecular structures. These findings are significant for the development of new materials with tailored properties (Durá, Carrión, Jalón, Rodríguez, & Manzano, 2013).

Properties

IUPAC Name

1-(3-methylphenyl)-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-15-5-3-6-17(11-15)14-26(24,25)21-9-10-23-16(2)12-19(22-23)18-7-4-8-20-13-18/h3-8,11-13,21H,9-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWCRDHMOAMAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCCN2C(=CC(=N2)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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